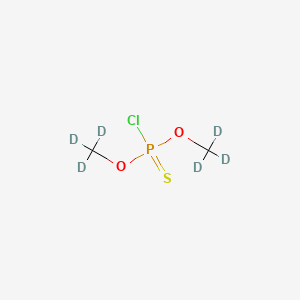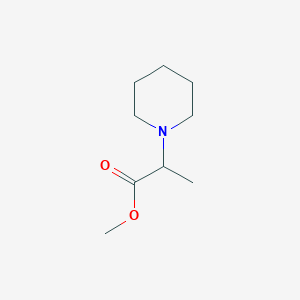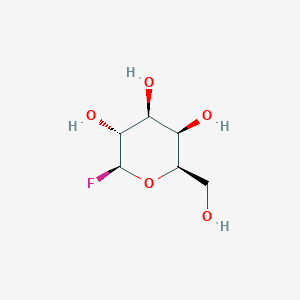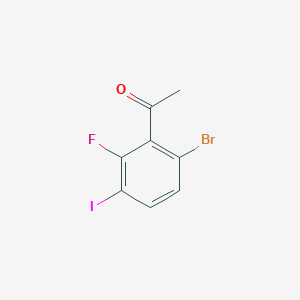
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone is an organic compound that belongs to the class of halogenated aromatic ketones. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with an ethanone group. The unique combination of these halogens makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-iodoacetophenone using bromine in the presence of a suitable solvent such as acetic acid . Another method includes the reaction of 6-bromo-2-fluoro-3-iodophenylboronic acid with an appropriate ethanone derivative under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Stringent control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of multiple halogens allows for unique binding interactions with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-phenylethanone
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 1-(6-Bromo-3-fluoro-2-iodophenyl)ethanone
Uniqueness
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone is unique due to its specific combination of bromine, fluorine, and iodine atoms This unique halogenation pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
Molekularformel |
C8H5BrFIO |
|---|---|
Molekulargewicht |
342.93 g/mol |
IUPAC-Name |
1-(6-bromo-2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 |
InChI-Schlüssel |
CMOHSUDPMDBTJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1F)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)


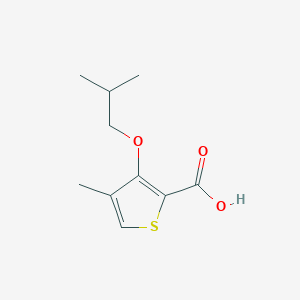
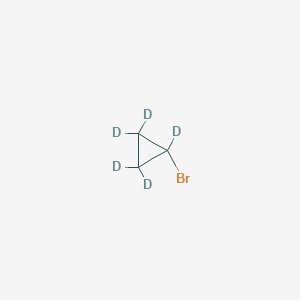
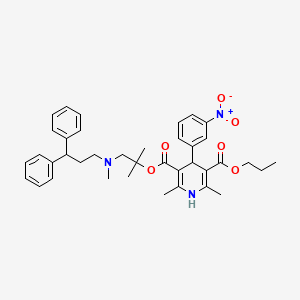
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)

